1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine is a complex organic compound featuring a thiazepane ring, a fluorobenzyl group, and a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioether precursor under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazepane ring.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorobenzyl and sulfonyl groups on biological systems.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through its fluorobenzyl and sulfonyl groups, potentially inhibiting or activating specific pathways. The thiazepane ring may also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzylsulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine: Lacks the fluorine atom, which may result in different biological activity.
1-(4-((3-Chlorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.
1-(4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the fluorine atom in 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine can significantly impact its chemical and biological properties, such as increasing its metabolic stability and altering its interaction with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S2/c1-17(2)10-15-11-21-8-4-7-18(15)22(19,20)12-13-5-3-6-14(16)9-13/h3,5-6,9,15H,4,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRNFTBGMRYVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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